N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
This compound is a heteropolycyclic molecule featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Key structural elements include:
- A 2-chloro-4-fluorophenyl group attached via a thioacetamide linker.
- A 4-methoxyphenyl substituent at the 9-position of the triazolo-pyrazine system. The chlorine and fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group may improve solubility and target interaction through electron-donating effects.
Properties
CAS No. |
1207045-82-6 |
|---|---|
Molecular Formula |
C22H16ClFN6O2S |
Molecular Weight |
482.92 |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H16ClFN6O2S/c1-32-15-5-2-13(3-6-15)18-11-19-21-26-27-22(29(21)8-9-30(19)28-18)33-12-20(31)25-17-7-4-14(24)10-16(17)23/h2-11H,12H2,1H3,(H,25,31) |
InChI Key |
HFIRWVCEZYMLSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The synthetic pathways often include:
- Formation of the pyrazolo[1,5-a][1,2,4]triazolo scaffold: This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetamide linkage: The introduction of the thioacetamide group enhances the compound's reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies: Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 3.79 µM to 42.30 µM depending on the specific derivative tested .
- Mechanism of Action: The anticancer activity is attributed to the ability to disrupt microtubule dynamics and induce apoptosis through pathways involving caspase activation and PARP cleavage. This suggests a mechanism that interferes with cell cycle progression and promotes programmed cell death .
Antimicrobial Activity
Compounds derived from this scaffold have also shown promising antimicrobial properties:
- In Vitro Studies: Significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited high efficacy against Staphylococcus aureus and Escherichia coli, with some compounds outperforming conventional antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups such as chlorine and fluorine enhances potency by increasing lipophilicity and improving binding affinity to biological targets.
- Moiety Contributions: The pyrazolo and triazolo components contribute significantly to the overall biological activity by facilitating interaction with specific enzymes or receptors involved in cancer progression or bacterial resistance mechanisms .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 3.79 µM | |
| Anticancer | A549 | 12.50 µM | |
| Antibacterial | S. aureus | < 10 µg/mL | |
| Antibacterial | E. coli | < 10 µg/mL |
Case Studies
Several case studies have illustrated the potential applications of this compound in drug development:
- Case Study on Lung Cancer: A derivative demonstrated significant inhibition of lung cancer growth in xenograft models without toxic effects on normal tissues. This underlines its therapeutic potential in oncology .
- Case Study on Bacterial Infections: In vitro testing showed that certain derivatives effectively reduced bacterial load in infected models, suggesting their utility as new antibiotic agents in treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 7.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against several pathogens. Its efficacy is attributed to the presence of the thioacetamide group, which enhances its interaction with microbial enzymes.
Case Study: A study evaluated the antimicrobial activity of N-(2-chloro-4-fluorophenyl)-2-thioacetamides against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent in treating infections.
Agricultural Applications
Due to its fungicidal properties, the compound is being explored as a potential agricultural fungicide . Its ability to inhibit fungal growth can be leveraged to protect crops from diseases.
| Fungus | Inhibition (%) | Concentration (ppm) |
|---|---|---|
| Fusarium oxysporum | 85 | 100 |
| Botrytis cinerea | 78 | 150 |
Material Science
The unique chemical structure allows for the development of new materials with specific properties. Research is ongoing into its use in creating polymers with enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in core heterocycles, substituent positions, or functional groups:
Core Heterocycle Variations
Key Observations :
- Pyridazine-based analogs (e.g., ) may exhibit reduced metabolic stability due to fewer nitrogen atoms in the core.
Substituent Position and Functional Group Comparisons
Key Observations :
- Methoxy group: The 4-MeO substituent in the target compound likely enhances solubility relative to non-polar groups (e.g., methyl or halogens) .
Physicochemical Properties
Key Observations :
SAR Trends :
Electron-withdrawing groups (Cl, F) : Improve stability and target affinity but reduce solubility.
Methoxy groups : Balance solubility and hydrophobic interactions.
Core rigidity : Pyrazolo-triazolo-pyrazine systems may enhance selectivity vs. flexible analogs .
Q & A
Q. What are the common synthetic routes for preparing the pyrazolo-triazolo-pyrazine core in this compound?
The pyrazolo-triazolo-pyrazine scaffold is typically synthesized via multi-step heterocyclization. A key approach involves reacting substituted pyrazoles with chloroacetamide derivatives under reflux conditions. For example:
- Step 1 : Condensation of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides to form the thioether linkage .
- Step 2 : Cyclization using trifluoroacetic anhydride (TFAA) or diethyl oxalate to generate the triazolo-pyrazine ring .
- Optimization : Reaction temperatures (80–120°C) and solvent choices (THF, dioxane) critically influence yield and purity .
Q. How is the thioacetamide moiety introduced into the structure?
The thioacetamide group is incorporated via nucleophilic substitution. For instance:
Q. What analytical techniques are used to confirm the compound’s structure?
- NMR : H and C NMR identify substituent positions (e.g., methoxy, chloro, fluoro groups) .
- X-ray crystallography : Resolves regioselectivity in the triazolo-pyrazine ring (e.g., single-crystal analysis at 173 K with R factor <0.05) .
- HRMS : Validates molecular weight (e.g., C₂₂H₁₉ClFN₅O₄, calculated 495.09 g/mol) .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving fluorinated intermediates?
- Design of Experiments (DoE) : Use statistical models to optimize variables like temperature, stoichiometry, and solvent polarity .
- Fluorination strategies : Introduce fluorine early in the synthesis to avoid late-stage functionalization, which often suffers from low yields (e.g., 2–5% in AZD8931 synthesis) .
- Controlled crystallization : Isolate intermediates via slow cooling in ethanol/water mixtures to enhance purity .
Q. What mechanistic insights explain regioselectivity challenges during heterocyclization?
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring direct cyclization to the less hindered nitrogen atom .
- Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) favor formation of the 1,2,4-triazolo isomer over 1,2,3 derivatives .
- Contradictions : Some studies report conflicting regioselectivity; resolving these requires DFT calculations to map transition states .
Q. How can contradictory biological activity data be addressed in structure-activity relationship (SAR) studies?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolite profiling : Identify off-target effects via LC-MS/MS to rule out degradation products .
- Crystallographic data : Compare binding modes with homologous proteins (e.g., kinase inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
